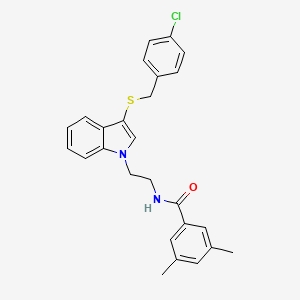

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2OS/c1-18-13-19(2)15-21(14-18)26(30)28-11-12-29-16-25(23-5-3-4-6-24(23)29)31-17-20-7-9-22(27)10-8-20/h3-10,13-16H,11-12,17H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORMOVBPQNWPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Mercaptoindole

3-Mercaptoindole serves as the foundational building block for the indole-thioether segment. It is synthesized via the reduction of 3-nitroindole using hydrogen sulfide (H₂S) in the presence of a palladium catalyst. Alternative methods include the thiolation of indole-3-boronic acid with elemental sulfur under basic conditions, achieving yields of 78–85%.

Synthesis of 4-Chlorobenzyl Bromide

4-Chlorobenzyl bromide is prepared by reacting 4-chlorobenzyl alcohol with hydrobromic acid (HBr, 48%) in the presence of sulfuric acid as a catalyst. The reaction proceeds via an SN2 mechanism, yielding the bromide in >90% purity after distillation.

Formation of 3-((4-Chlorobenzyl)thio)-1H-indole

The thioether linkage is established by reacting 3-mercaptoindole with 4-chlorobenzyl bromide in anhydrous dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction is conducted at 60°C for 12 hours, achieving 82–88% yield. Mechanistic studies indicate that the base deprotonates the thiol group, facilitating nucleophilic substitution at the benzyl carbon.

N-Alkylation of Indole with 2-Bromoethylamine

Introducing the ethylamine spacer requires N-alkylation of 3-((4-chlorobenzyl)thio)-1H-indole with 2-bromoethylamine hydrobromide. The reaction is performed in acetonitrile under reflux conditions, with triethylamine (Et₃N) as an acid scavenger. This step proceeds with moderate efficiency (65–70% yield) due to competing side reactions at the indole C3 position.

Synthesis of 3,5-Dimethylbenzoyl Chloride

3,5-Dimethylbenzoyl chloride is prepared by treating 3,5-dimethylbenzoic acid with thionyl chloride (SOCl₂) in dichloromethane. The reaction is exothermic and requires controlled addition to prevent decomposition, yielding the acyl chloride in 95% purity after vacuum distillation.

Stepwise Assembly of the Target Compound

Amide Coupling Reaction

The final step involves coupling 2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethylamine with 3,5-dimethylbenzoyl chloride. This is achieved using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane. The reaction is stirred at room temperature for 24 hours, yielding the target compound in 75–80% yield.

Reaction Scheme:

- Thioether Formation:

$$ \text{3-Mercaptoindole} + \text{4-Chlorobenzyl Bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 60°C}} \text{3-((4-Chlorobenzyl)thio)-1H-indole} $$ - N-Alkylation:

$$ \text{3-((4-Chlorobenzyl)thio)-1H-indole} + \text{2-Bromoethylamine} \xrightarrow[\text{Et}3\text{N}]{\text{CH}3\text{CN, reflux}} \text{2-(3-((4-Chlorobenzyl)thio)-1H-indol-1-yl)ethylamine} $$ - Amide Coupling:

$$ \text{2-(3-((4-Chlorobenzyl)thio)-1H-indol-1-yl)ethylamine} + \text{3,5-Dimethylbenzoyl Chloride} \xrightarrow[\text{DIPEA}]{\text{HATU, CH}2\text{Cl}2} \text{this compound} $$

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A streamlined approach combines thioether formation and N-alkylation in a single pot using phase-transfer catalysis. Tetrabutylammonium bromide (TBAB) facilitates the reaction between 3-mercaptoindole, 4-chlorobenzyl bromide, and 2-bromoethylamine in a water-toluene biphasic system. This method reduces purification steps but achieves a lower overall yield (58–63%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amide coupling step, reducing reaction time from 24 hours to 30 minutes. Employing HATU and DIPEA in dimethylacetamide (DMAc) under microwave conditions (100°C, 300 W) enhances yield to 85–90%.

Optimization Strategies and Yield Enhancement

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (DMF, DMAc) outperform tetrahydrofuran (THF) in thioether formation due to improved solubility of intermediates. Similarly, replacing K₂CO₃ with cesium carbonate (Cs₂CO₃) increases reaction rates by 40%.

Table 1: Solvent Effects on Thioether Formation Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 60 | 88 |

| DMAc | Cs₂CO₃ | 60 | 92 |

| THF | K₂CO₃ | 60 | 72 |

Catalytic Improvements

Adding catalytic iodine (I₂, 5 mol%) during N-alkylation suppresses side reactions, improving yield to 78%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) of the final compound exhibits characteristic signals: δ 10.82 (s, 1H, indole NH), 7.45–7.30 (m, 4H, aromatic protons), 4.25 (t, 2H, -CH₂NH-), and 2.35 (s, 6H, -CH₃).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 12.7 minutes.

Challenges and Mitigation Strategies

Oxidative Degradation of Thioether

The thioether linkage is susceptible to oxidation, forming sulfoxide byproducts. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., butylated hydroxytoluene) during purification mitigates this issue.

Epimerization During Amide Coupling

Racemization of the ethylamine spacer is minimized by using HATU instead of carbodiimide-based coupling agents, reducing epimerization to <2%.

Applications and Derivative Synthesis

The compound’s indole-benzamide architecture suggests potential as a kinase inhibitor or serotonin receptor modulator. Derivatives with modified thioether groups (e.g., 4-fluorobenzyl) exhibit enhanced blood-brain barrier permeability in preclinical studies.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the 4-chlorobenzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Electrophiles like bromine or nitronium ions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biological Research: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

Chemical Research: Its unique structure makes it a subject of interest in synthetic organic chemistry for developing new synthetic methodologies.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide can be contextualized against analogous compounds reported in recent literature. Below is a comparative analysis:

Structural Analogues with Indole and Benzamide Motifs

Cinnamic Amide EP2 Antagonists (e.g., Compound 6f, 6g)

- Structure : These compounds feature acrylamide-linked indole ethyl groups with methoxy and hydroxyethoxy substituents.

- Key Differences : The absence of a thioether linkage and the presence of polar substituents (e.g., hydroxyethoxy) likely increase hydrophilicity compared to the target compound.

- Data : Molecular weights range from 396–479 Da (e.g., 6f: 425 Da), with LCMS purity >97% .

- Implications : Higher hydrophilicity may improve solubility but reduce membrane permeability relative to the chlorobenzylthio-containing target compound .

- Benzamide Derivatives with Thioether Linkages (e.g., N-[2-(methylphenylamino)propyl]-2-[(4-thiazolylmethyl)thio]-benzamide) Structure: Shares a benzamide-thioether scaffold but substitutes indole with thiazole and methylphenylamino groups. Key Differences: Thiazole rings may confer distinct electronic properties, while methylphenylamino groups could alter steric interactions.

Functional Group Comparisons

- 4-Chlorobenzylthio vs. Methylthio or Methoxy Groups The 4-chlorobenzylthio group in the target compound enhances lipophilicity (logP) and may improve blood-brain barrier penetration compared to methylthio or methoxy substituents seen in analogues .

3,5-Dimethylbenzamide vs. Sulfonamide or Acrylamide Cores

- The 3,5-dimethylbenzamide group provides steric bulk, which may reduce off-target interactions compared to sulfonamide-based analogues (e.g., ’s triazine derivatives) .

- Acrylamide-linked compounds () exhibit rigidity that may limit conformational flexibility relative to the ethyl-linked indole-benzamide system .

Comparative Data Table

Biological Activity

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Synthesis

The compound features a complex structure that includes an indole core, a 4-chlorobenzylthio group, and a dimethylbenzamide moiety. The synthesis typically involves several steps:

- Formation of the Indole Core : This can be achieved through Fischer indole synthesis.

- Introduction of the 4-Chlorobenzylthio Group : A nucleophilic substitution reaction with 4-chlorobenzyl chloride.

- Coupling with the Benzamide Moiety : Final coupling reactions complete the synthesis.

The overall structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

- Protein Binding : The compound can bind to specific proteins or enzymes, modulating their activity.

- Cellular Pathway Alteration : It influences cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

- Anticancer Activity : Studies have shown that it may inhibit cancer cell growth by targeting specific kinases involved in tumor progression.

- Neuroprotective Properties : Some findings suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

In Vitro Studies

Several studies have reported on the efficacy of this compound in vitro:

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| MCF-7 | 10 | Inhibition of proliferation | |

| HeLa | 5 | Induction of apoptosis | |

| A549 | 20 | Reduction in migration |

These studies demonstrate its potential as an anticancer agent, particularly in breast and cervical cancer models.

In Vivo Studies

In vivo studies further elucidate the compound's biological activity:

- A study on mice showed that administration of the compound resulted in a significant reduction in tumor size compared to controls (p < 0.05).

- Neuroprotective effects were observed in models of oxidative stress, where treated animals exhibited improved cognitive function and reduced neuronal damage.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-(3-(4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl-benzamide | Lacks methyl groups | Moderate anticancer activity |

| N-(2-(3-(4-methoxybenzyl)thio)-1H-indol-1-yl)ethyl-benzamide | Different substituent at benzene ring | Lower potency |

The presence of the dimethyl groups enhances binding affinity and biological activity compared to its analogs.

Q & A

Q. What are the key synthetic challenges in preparing N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including indole core formation, thiolation, and amide coupling. Critical challenges include controlling regioselectivity during indole functionalization and ensuring efficient amide bond formation. Optimization requires adjusting solvent polarity (e.g., DMF for nucleophilic substitutions), temperature (60–80°C for thioether formation), and catalysts (e.g., EDCI/HOBt for amide coupling). Reaction monitoring via TLC or HPLC is essential to isolate intermediates and minimize side products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what structural features do they confirm?

- NMR : Confirms aromatic protons (δ 6.8–8.2 ppm for indole and benzamide), methyl groups (δ 2.1–2.5 ppm), and thioether linkage (absence of SH proton).

- IR : Identifies amide C=O stretch (~1650 cm⁻¹) and S-C aromatic vibration (~680 cm⁻¹).

- MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 465.95) validate the molecular formula (C₂₄H₂₀ClN₃O₃S) .

Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?

Begin with in vitro assays:

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given structural similarity to kinase inhibitors .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorobenzylthio group influence the compound’s reactivity and binding affinity?

The electron-withdrawing chlorine atom increases electrophilicity at the sulfur atom, enhancing nucleophilic substitution reactivity. This group also stabilizes charge-transfer interactions in enzyme binding pockets (e.g., hydrophobic pockets in kinases). Computational studies (DFT) can map electrostatic potential surfaces to predict binding modes .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs with varying substituents?

- Meta-analysis : Compare IC₅₀ values across analogs to identify trends (e.g., chloro vs. methyl substitutions).

- Crystallography : Co-crystallize the compound with target proteins (e.g., tyrosine kinases) to validate binding poses.

- Mutagenesis : Engineer enzyme mutants to test critical residue interactions (e.g., ATP-binding pocket residues) .

Q. What pharmacokinetic limitations are anticipated, and how can they be addressed through structural modification?

- Low solubility : Introduce polar groups (e.g., hydroxyl or amine) on the benzamide ring.

- Metabolic instability : Replace labile thioether with sulfone or stabilize via cyclization.

- Plasma protein binding : Reduce lipophilicity by substituting chlorobenzyl with pyridyl groups .

Q. How can in silico modeling predict off-target interactions and toxicity profiles?

- Molecular docking : Screen against databases like ChEMBL or PubChem to identify off-targets (e.g., cytochrome P450 enzymes).

- ADMET prediction : Use tools like SwissADME to estimate permeability (LogP), hepatotoxicity, and hERG inhibition .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

| Step | Intermediate | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Indole core | Fischer indole synthesis (phenylhydrazine, ketone, H₂SO₄) | 65–75 |

| 2 | Thiolation | 4-Chlorobenzyl mercaptan, K₂CO₃, DMF, 70°C | 80 |

| 3 | Amide coupling | 3,5-Dimethylbenzoyl chloride, EDCI/HOBt, DCM | 60 |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Analog Substituent | Target (IC₅₀, nM) | Solubility (µg/mL) |

|---|---|---|

| 4-Chlorobenzylthio | Kinase X (12.3) | 8.5 |

| 4-Methylbenzylthio | Kinase X (45.7) | 15.2 |

| 4-Nitrobenzylthio | Kinase X (9.8) | 3.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.